5-(Azidomethyl)furan-2-carboxylic acid is an organic compound with the molecular formula C6H5N3O3 and a molecular weight of 167.12 g/mol. This compound features an azidomethyl group attached to a furan-2-carboxylic acid structure, making it significant in various chemical applications, particularly in organic synthesis and medicinal chemistry.
5-(Azidomethyl)furan-2-carboxylic acid is classified as an azide compound, which is characterized by the presence of the azide functional group (-N3). It is typically synthesized through the azidation of suitable precursors, such as 5-(bromomethyl)furan-2-carboxylic acid. This compound can be found in various chemical catalogs and is available for purchase from chemical suppliers .
The synthesis of 5-(azidomethyl)furan-2-carboxylic acid commonly involves the following method:
The molecular structure of 5-(azidomethyl)furan-2-carboxylic acid can be represented by its SMILES notation: [N-]=[N+]=NCC1=CC=C(C(O)=O)O1
. The structure consists of a furan ring with a carboxylic acid group at one position and an azidomethyl group at another .
5-(Azidomethyl)furan-2-carboxylic acid can undergo several types of chemical reactions:
The primary mechanism of action for 5-(azidomethyl)furan-2-carboxylic acid involves targeting bacterial enzymes that are crucial for cell wall synthesis. By binding to the active sites of these enzymes, it inhibits their activity, leading to:
This ultimately results in bacterial cell lysis and death, making it a potential antibacterial agent .
The physical properties of 5-(azidomethyl)furan-2-carboxylic acid include:
Chemical properties include its reactivity due to the presence of both the azide and carboxylic acid functionalities, allowing it to participate in diverse chemical transformations .
5-(Azidomethyl)furan-2-carboxylic acid has several applications in scientific research:
CAS No.: 70644-19-8
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7